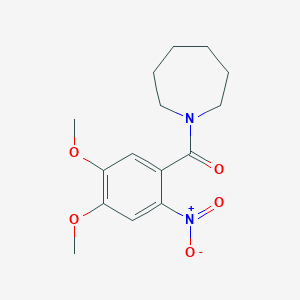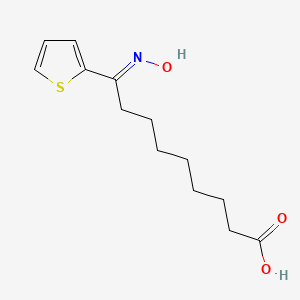
1-AZEPANYL(4,5-DIMETHOXY-2-NITROPHENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone is a chemical compound with the molecular formula C15H20N2O5 It is characterized by the presence of an azepane ring attached to a methanone group, which is further substituted with a 4,5-dimethoxy-2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone typically involves the reaction of 4,5-dimethoxy-2-nitrobenzophenone with azepane under specific conditions. One common method involves the reduction of 4,5-dimethoxy-2-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Reduction: Formation of 1-azepanyl(4,5-dimethoxy-2-aminophenyl)methanone.
Oxidation: Formation of 1-azepanyl(4,5-dimethoxy-2-formylphenyl)methanone or 1-azepanyl(4,5-dimethoxy-2-carboxyphenyl)methanone.
Substitution: Formation of 1-azepanyl(4,5-dihalo-2-nitrophenyl)methanone.
Applications De Recherche Scientifique
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but lacks the azepane ring.
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure with an alcohol group instead of a methanone group.
Uniqueness
1-Azepanyl(4,5-dimethoxy-2-nitrophenyl)methanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
azepan-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-13-9-11(12(17(19)20)10-14(13)22-2)15(18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCCUULQQPGRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B5695213.png)


![N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

![ethyl 2-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)

![2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
